![molecular formula C19H23Cl2NO B2800886 N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide CAS No. 771500-68-6](/img/structure/B2800886.png)
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists.
Scientific Research Applications
Synthesis and Chemical Transformations
Research has developed methods for synthesizing polyfunctional derivatives using N-[(adamantan-1-yl)alkyl]acetamides as starting materials. These compounds serve as building blocks for creating conformationally restricted peptidomimetics, highlighting their potential in drug development and material science (Ivleva, Tkachenko, & Klimochkin, 2016). Additionally, reactions of adamantane carboxylates with acetonitrile have been explored to produce various adamantane derivatives, further expanding the chemical versatility and applications of these compounds (Shiryaev et al., 2015).
Biological Applications
Amidation reactions involving adamantane and diamantane with acetonitrile have been studied, highlighting the relevance of N-(1-adamantyl)acetamide derivatives in synthesizing biologically active aminoadamantanes. These compounds show promise in antimicrobial and antiviral therapies, including treatments for influenza, herpes, and pneumonia (Khusnutdinov et al., 2011).
Material Science and Other Applications
Investigations into the solvate forms of N-(1-adamantyl)acetamide have provided insights into the hydrogen bonding and molecular conformations critical for designing novel materials with specific properties (Kashino et al., 1998). Additionally, the design and synthesis of adamantylacetamide hybrids have been pursued for their potent inhibitory effects against Mycobacterium tuberculosis, offering new avenues for treating tuberculosis (Addla et al., 2014).
Mechanism of Action
Target of Action
Adamantane derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with and influence multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 19329, which is within the range generally considered favorable for oral bioavailability .
Result of Action
Adamantane derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c20-11-18(23)22(12-13-1-3-17(21)4-2-13)19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBYGFIWPCXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CC4=CC=C(C=C4)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


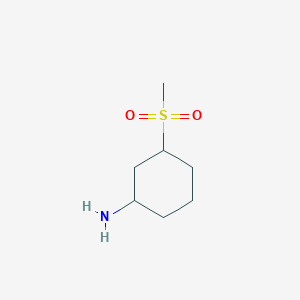
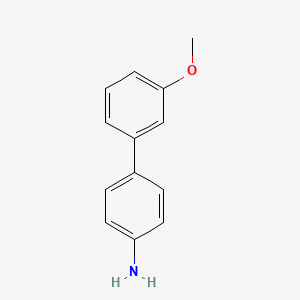
![[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2800808.png)
![ethyl 2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2800809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2800811.png)

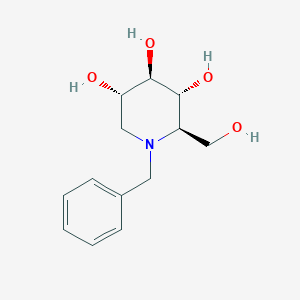
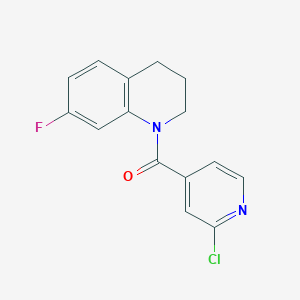
![2-[2-[4-[3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2800816.png)
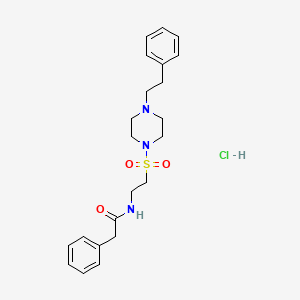
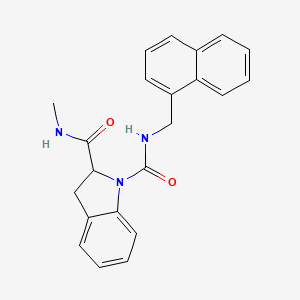
![2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B2800823.png)
![(2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2800824.png)